molecular formula C12H14N2O2 B11884806 4-(Dimethylamino)-2-methylquinoline-5,8-diol CAS No. 88484-74-6

4-(Dimethylamino)-2-methylquinoline-5,8-diol

Cat. No.: B11884806
CAS No.: 88484-74-6
M. Wt: 218.25 g/mol
InChI Key: GTLKJZLYLVYLCW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methylquinoline-5,8-diol is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a dimethylamino group at the 4-position, a methyl group at the 2-position, and hydroxyl groups at the 5 and 8 positions of the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylquinoline-5,8-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoline with dimethylamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or methanol. The hydroxyl groups at the 5 and 8 positions can be introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methylquinoline-5,8-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

4-(Dimethylamino)-2-methylquinoline-5,8-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methylquinoline-5,8-diol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-(Dimethylamino)cinnamaldehyde
  • 4-Dimethylaminopyridine

Comparison

Compared to similar compounds, 4-(Dimethylamino)-2-methylquinoline-5,8-diol is unique due to the presence of both hydroxyl and dimethylamino groups on the quinoline ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88484-74-6

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(dimethylamino)-2-methylquinoline-5,8-diol

InChI

InChI=1S/C12H14N2O2/c1-7-6-8(14(2)3)11-9(15)4-5-10(16)12(11)13-7/h4-6,15-16H,1-3H3

InChI Key

GTLKJZLYLVYLCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)N(C)C)O)O

Origin of Product

United States

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